molecular formula C19H22N4O3S B2991795 6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one CAS No. 2380040-72-0

6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one

Cat. No.: B2991795
CAS No.: 2380040-72-0
M. Wt: 386.47
InChI Key: IYRRTNGBLOEKMW-UHFFFAOYSA-N
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Description

6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one is a complex heterocyclic compound It features a thiazolo[3,2-a]pyrimidin-5-one core, which is a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions

    Formation of Thiazolo[3,2-a]pyrimidin-5-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Azetidine Moiety: The azetidine ring is introduced through nucleophilic substitution reactions, often using azetidine derivatives and suitable leaving groups.

    Attachment of Pyridine Ring: The pyridine ring is typically attached via etherification reactions, using pyridine derivatives and appropriate alkylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes and receptors, modulating their activity. The azetidine moiety may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]pyrimidin-5-one Derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.

    Pyridine Derivatives: Compounds with similar pyridine rings but different functional groups.

    Azetidine Derivatives: Molecules containing the azetidine ring but with different substituents.

Uniqueness

The uniqueness of 6,7-dimethyl-3-(2-oxo-2-{3-[(pyridin-3-yloxy)methyl]azetidin-1-yl}ethyl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one lies in its combination of three distinct moieties: thiazole, pyridine, and azetidine. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds.

Properties

IUPAC Name

6,7-dimethyl-3-[2-oxo-2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethyl]-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-12-13(2)21-19-23(18(12)25)15(11-27-19)6-17(24)22-8-14(9-22)10-26-16-4-3-5-20-7-16/h3-5,7,14-15H,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYRRTNGBLOEKMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(CS2)CC(=O)N3CC(C3)COC4=CN=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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